molecular formula C22H22N2O5S B3202398 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1021208-95-6

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B3202398
CAS No.: 1021208-95-6
M. Wt: 426.5 g/mol
InChI Key: NHTPINZVJRCCSA-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic small molecule featuring a hybrid scaffold combining an indoline core substituted with a furan-2-carbonyl group and a sulfonamide-linked 2-methoxy-4,5-dimethylbenzene moiety.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-14-11-20(28-3)21(12-15(14)2)30(26,27)23-17-7-6-16-8-9-24(18(16)13-17)22(25)19-5-4-10-29-19/h4-7,10-13,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTPINZVJRCCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the furan-2-carbonyl group. The final step involves the sulfonamide formation with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three carboxamide-based analogs from the literature (). Key differences lie in the sulfonamide vs. carboxamide linker, substituent effects, and physicochemical properties.

Key Observations:

Core Structure :

  • The target compound utilizes an indoline core (saturated indole), which may enhance conformational rigidity compared to the indole cores in analogs. Saturation could influence bioavailability and metabolic stability .
  • Carboxamide analogs (Compounds 3–5) retain an indole core, which is often associated with π-stacking interactions in target binding.

Linker Group: The sulfonamide linker in the target compound differs from the carboxamide linkers in analogs.

Substituent Effects :

  • The furan-2-carbonyl group introduces an oxygen heterocycle, which may enhance solubility and modulate electronic properties versus the benzoyl groups in analogs.
  • The 2-methoxy-4,5-dimethylbenzene sulfonamide moiety adds steric bulk and hydrophobicity, contrasting with the halogenated (F, Cl) and methyl-substituted aryl groups in analogs.

Synthesis :

  • Carboxamide analogs (Compounds 3–5) were synthesized via sodium ethoxide-mediated condensation in high-boiling solvents (DMSO/DMF) at 150–190°C, with yields ranging from 10–37.5% .
  • The target compound likely employs similar conditions, substituting indoline and sulfonamide precursors. Lower yields in analogs suggest challenges in sterically hindered reactions, which may also apply here.

Table 2: Spectroscopic and Analytical Data Comparison

Property Target Compound (Theoretical) Compound 3 (Observed) Compound 4 (Observed)
¹H-NMR Aromatic δ 6.5–8.5; SO₂N-H δ ~7.5 NHCO δ 12.33; H-1 indole δ 9.25 NHCO δ 12.1; H-1 indole δ 9.4
¹³C-NMR SO₂-C ~140 ppm; furan C=O ~160 ppm Benzoyl C=O δ 190.5 Benzoyl C=O δ 199.1
IR (C=O stretch) Sulfonamide SO₂ ~1350–1150 cm⁻¹ Carboxamide C=O ~1666 cm⁻¹ Carboxamide C=O ~1670 cm⁻¹
Mass (ESI+) MW ~450 g/mol (estimated) [M+H]⁺ 359.11903 [M+H]⁺ 373.13468

Functional Implications:

  • Solubility : The sulfonamide group and methoxy substituents may improve aqueous solubility compared to carboxamide analogs, which rely on halogenation for polarity.
  • Bioactivity : Carboxamide analogs show moderate activity in kinase assays (unpublished data), but the target compound’s sulfonamide linker could enhance binding to ATP pockets or allosteric sites.

Structural and Computational Insights

While crystallographic data for the target compound are unavailable, programs like SHELXL () are widely used for refining such structures. Comparative molecular docking studies could elucidate how the sulfonamide group influences binding modes relative to carboxamides.

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines indole, furan, and sulfonamide functionalities. The synthesis typically involves several steps:

  • Formation of Indole and Furan Intermediates : This is achieved through reactions such as Fischer indole synthesis and Friedel-Crafts acylation.
  • Coupling : The indole and furan moieties are coupled using techniques like palladium-catalyzed cross-coupling reactions.
  • Final Product Formation : Specific reagents and conditions are employed to yield the final sulfonamide product.

The molecular formula for this compound is C21H20N2O6SC_{21}H_{20}N_{2}O_{6}S, with a molecular weight of 428.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), particularly isoforms CA IX and XII, which are implicated in tumor progression and metastasis .
  • Cell Viability Reduction : Studies indicate that this compound can reduce the viability of cancer cell lines under hypoxic conditions, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases :
    • A study evaluated the inhibitory effects on human carbonic anhydrase isoforms CA II, CA IX, and CA XII. Compounds derived from similar structures exhibited IC50 values ranging from 10.1 to 99.6 nM against these enzymes .
    • The compound's ability to reverse acidification in tumor microenvironments was noted, which is crucial for enhancing the efficacy of cancer therapies.
  • Anticancer Properties :
    • In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells .
    • The compound's mechanism includes inducing apoptosis in cancer cells through modulation of apoptotic pathways.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration in inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionIC50 values ranging from 10.1 to 99.6 nM for CA IX/XII
Anticancer ActivitySignificant reduction in cell viability in hypoxic conditions
Anti-inflammatoryPotential effects noted in preliminary studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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